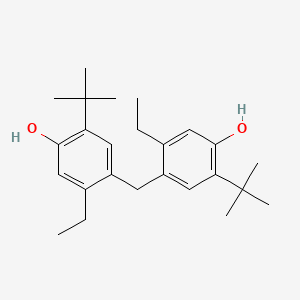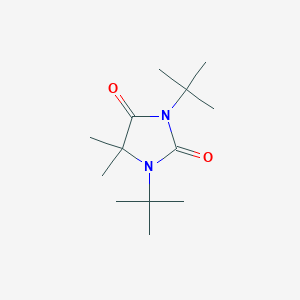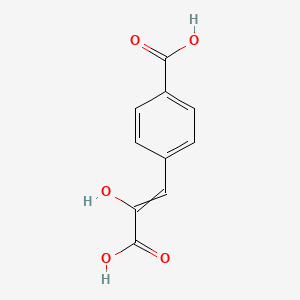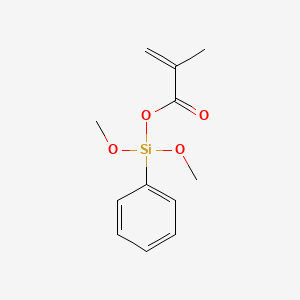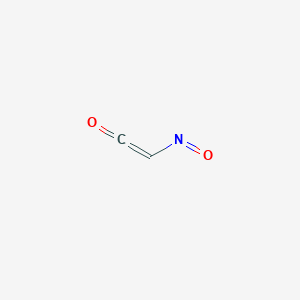
Nitrosoketene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrosoketene is a unique organic compound characterized by the presence of a nitrogen-oxygen combination adjacent to a carbon backbone. This structure imparts high reactivity and ambiphilic properties, making it a valuable intermediate in various synthetic processes. This compound is known for its ability to participate in diverse chemical reactions, including cycloadditions and rearrangements, which are of significant interest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrosoketene can be synthesized through the pyrolysis of isonitroso Meldrum’s acid. This process involves heating the precursor compound under controlled conditions to generate this compound. The reaction typically requires temperatures above 80°C and is conducted under vacuum to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving controlled pyrolysis. The scalability of this process would depend on the ability to maintain the necessary reaction conditions and efficiently isolate the product.
Chemical Reactions Analysis
Types of Reactions
Nitrosoketene undergoes a variety of chemical reactions, including:
Cycloadditions: This compound can participate in cycloaddition reactions with alkenes and carbonyl compounds, forming cyclic products such as nitrones.
Decarbonylation: At temperatures exceeding 160°C, this compound undergoes decarbonylation, resulting in the formation of carbon monoxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include formaldehyde, acetone, and 2-propenal. These reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include cyclic nitrones and other heterocyclic compounds. These products are valuable intermediates in the synthesis of various organic molecules .
Scientific Research Applications
Nitrosoketene has several applications in scientific research, particularly in the fields of chemistry and materials science. Its high reactivity and ability to form diverse products make it a useful intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of nitrosoketene involves its high reactivity towards nucleophiles, electrophiles, and radical species. This reactivity is attributed to the unique electronic structure of the nitrogen-oxygen combination adjacent to the carbon backbone. The compound can undergo various addition and rearrangement reactions, leading to the formation of stable products
Properties
CAS No. |
134736-48-4 |
|---|---|
Molecular Formula |
C2HNO2 |
Molecular Weight |
71.03 g/mol |
InChI |
InChI=1S/C2HNO2/c4-2-1-3-5/h1H |
InChI Key |
RWSSQPCZICTSBN-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


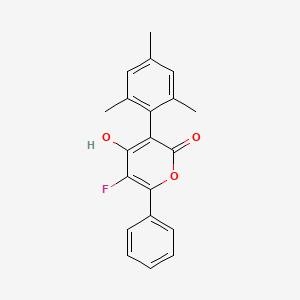
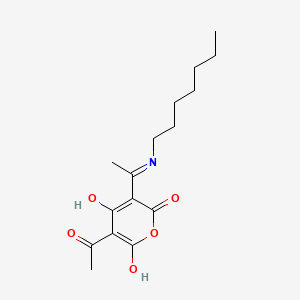
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
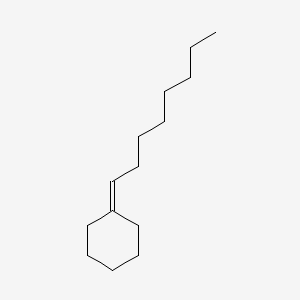
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
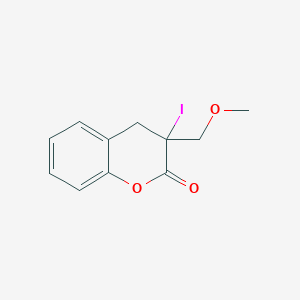

phosphanium perchlorate](/img/structure/B14282431.png)
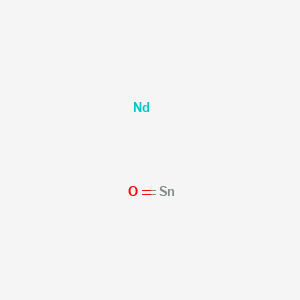
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
